2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide
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Overview
Description
2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The structure of this compound includes a benzenesulfonyl group, a benzyl group, and a phenylacetamide moiety, making it a complex molecule with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with benzylamine to form benzenesulfonyl benzylamine. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents like dichloromethane and bases such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation by disrupting the pH balance within cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog with similar enzyme inhibitory properties.
N-(4-iodophenyl)benzenesulfonamide: Another derivative with potential biological activities.
2-[benzyl(phenylsulfonyl)amino]-N-butylbenzamide: A structurally related compound with different substituents.
Uniqueness
2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit carbonic anhydrase IX selectively makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-19-12-6-2-7-13-19)17-23(16-18-10-4-1-5-11-18)27(25,26)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATSBBBWCRMTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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